molecular formula C16H16N4S2 B12934553 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine CAS No. 920503-71-5

6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine

Cat. No.: B12934553
CAS No.: 920503-71-5
M. Wt: 328.5 g/mol
InChI Key: QAOBWOHWHRMLTM-UHFFFAOYSA-N
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Description

6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is a complex organic compound that features a purine base attached to a benzyl group and a 1,3-dithiolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine typically involves the reaction of a purine derivative with a benzyl halide and a 1,3-dithiolane precursor. One common method involves the use of 1,2-ethanedithiol in the presence of a Lewis acid catalyst to form the 1,3-dithiolane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dithiolane ring, yielding a simpler purine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, reduced purine derivatives, and various substituted purines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The purine base can also interact with nucleic acids, potentially disrupting DNA and RNA functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is unique due to its combination of a purine base, benzyl group, and dithiolane ring. This combination imparts specific chemical reactivity and potential biological activity that is not found in other similar compounds.

Properties

CAS No.

920503-71-5

Molecular Formula

C16H16N4S2

Molecular Weight

328.5 g/mol

IUPAC Name

9-benzyl-6-(1,3-dithiolan-2-ylmethyl)purine

InChI

InChI=1S/C16H16N4S2/c1-2-4-12(5-3-1)9-20-11-19-15-13(17-10-18-16(15)20)8-14-21-6-7-22-14/h1-5,10-11,14H,6-9H2

InChI Key

QAOBWOHWHRMLTM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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